5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids – and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Scientific Research Applications
Synthesis and Chemical Transformations
One-Step Preparation of Pyrido[3,4-d]pyrimidine Ring System : The synthesis of pyrido[3,4-d]pyrimidine derivatives involves a one-step preparation that yields high-quality products. This method highlights the versatility of pyrimidine derivatives in chemical synthesis, offering a pathway to a wide range of pharmacologically relevant compounds (Noguchi et al., 1988).
Biological Activities
Anticancer and Antibacterial Properties : Pyrimidine derivatives have shown promising antibacterial and anticancer activities. A study on pyrano[2,3-d]pyrimidinone carbonitrile derivatives demonstrated significant antibacterial and anticancer effects, highlighting the potential of these compounds as therapeutic agents (Aremu et al., 2017).
Novel Ring Transformations : The interaction of 5-cyanouracils with thioureas and guanidines has led to novel pyrimidine-to-pyrimidine ring transformations. This reaction pathway opens new avenues for the development of compounds with enhanced pharmacological properties (Hirota et al., 1991).
Pharmacological Potential
Functionalized Pyrimidine Derivatives : The synthesis of functionalized pyrimidine derivatives via a water-mediated and catalyst-free method underscores the importance of eco-friendly and efficient synthetic protocols in the discovery of new drugs. These compounds have the potential for varied pharmacological applications (Brahmachari et al., 2020).
Antimicrobial Activity of Schiff Bases : The synthesis of Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids has shown variable antibacterial activities. This research demonstrates the versatility of pyrimidine derivatives in developing new antimicrobial agents (Alwan et al., 2014).
Mechanism of Action
While the specific mechanism of action for your compound is not available, pyrimido[4,5-d]pyrimidines are known to exhibit a broad spectrum of biological activity. Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Future Directions
Properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-22-16-14(18(24)23(2)19(22)25)17(26-13-10-6-7-11-13)21-15(20-16)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHRCBFBDXKMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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